Sweetness Potency vs. Stevioside and Reb A
The relative sweetness of Stevioside D (Rebaudioside D) is quantitatively higher than that of Stevioside, a major and more abundant analog. A 2012 study reported that Rebaudioside D tastes about 200–220 times sweeter than sucrose, whereas Stevioside is reported to be 110–270 times sweeter, indicating that at the upper end, Stevioside D provides a higher sweetness potency [1]. A separate 2020 study reports a sweetness intensity for Rebaudioside D of 250 to 350 times that of sucrose, corresponding to a sucrose equivalent value (SEV) of 11.0 to 15.4 at 10°C [2]. This positions Stevioside D as a more potent sweetening agent per unit mass than its simpler analog Stevioside.
| Evidence Dimension | Relative Sweetness (Sweetness Potency) |
|---|---|
| Target Compound Data | 200-220 times sweeter than sucrose [1]; 250-350 times sweeter than sucrose [2] |
| Comparator Or Baseline | Stevioside: 110-270 times sweeter than sucrose [1] |
| Quantified Difference | Rebaudioside D exhibits a higher maximum reported sweetness potency (350x) compared to Stevioside (270x), and its lower-bound potency (200x) is also higher than Stevioside's lower bound (110x). |
| Conditions | Sensory evaluation studies referenced by the authors [1]; sweetening intensity at 10°C [2] |
Why This Matters
Higher potency per unit mass enables reduced usage levels to achieve target sweetness, potentially lowering the cost-in-use for formulators despite a higher raw material cost.
- [1] Chaturvedula VS, Prakash I. Catalytic Hydrogenation of the Sweet Principles of Stevia rebaudiana, Rebaudioside B, Rebaudioside C, and Rebaudioside D and Sensory Evaluation of Their Reduced Derivatives. 2012. View Source
- [2] Development of Rebaudioside D Polymorphs with Improved Solubility. J-STAGE. 2020. View Source
